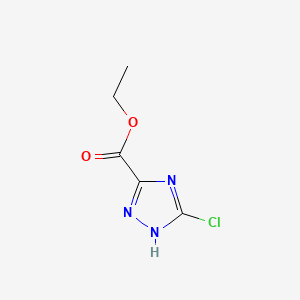

Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate

Beschreibung

Historical Context of 1,2,4-Triazole Carboxylates

The historical development of 1,2,4-triazole carboxylates traces its origins to the broader discovery and investigation of triazole chemistry, which began in the late nineteenth century when Bladin first coined the term triazole in 1885 to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system. This foundational work established the theoretical framework for understanding triazole structures and their potential applications, setting the stage for subsequent investigations into substituted triazole derivatives.

The evolution of triazole carboxylate chemistry gained momentum throughout the twentieth century as researchers recognized the synthetic utility of these compounds as versatile intermediates. Early synthetic methodologies focused on establishing reliable routes to access triazole carboxylates with various substitution patterns, leading to the development of methods such as the Einhorn-Brunner reaction and the Pellizzari reaction for triazole synthesis. These classical approaches provided the foundation for accessing substituted triazole derivatives, including carboxylate-containing variants.

A significant advancement in the field occurred with the development of improved synthetic protocols for preparing 1,2,4-triazole-3-carboxylic acid derivatives, as documented in patent literature describing methods for synthesizing 1,2,4-triazole-3-formic acid through reaction of oxalanilide hydrazine with formamidine salt in organic solvents. These methodological improvements offered enhanced yields and milder reaction conditions compared to traditional approaches, facilitating broader access to triazole carboxylate compounds for research applications.

The historical progression of triazole carboxylate research has been marked by continuous refinement of synthetic strategies and expanding recognition of their biological and materials science applications. Contemporary research has demonstrated that triazole-based compounds, including carboxylate derivatives, exhibit significant biological properties spanning antimicrobial, antiviral, and anticancer activities. This growing understanding of structure-activity relationships has driven continued interest in developing new triazole carboxylate derivatives with enhanced properties and novel applications.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative member of a broader class of nitrogen-rich heterocycles with exceptional synthetic utility. The compound serves as a valuable model system for understanding the electronic effects of multiple nitrogen atoms within a five-membered aromatic ring, particularly in the context of how substituent patterns influence reactivity and stability. This fundamental understanding contributes to the broader theoretical framework governing heterocyclic chemistry.

The structural features of this compound make it particularly valuable for investigating substitution reactions at different positions of the triazole ring. The presence of both electron-withdrawing groups (chloro and carboxylate) creates distinct electronic environments that influence reaction outcomes and selectivity patterns. Research utilizing this compound has provided insights into the regioselectivity of electrophilic and nucleophilic substitution reactions on triazole systems, contributing to predictive models for synthetic planning.

The compound's utility as a synthetic intermediate has been demonstrated in various research contexts, where its multiple functional groups enable diverse chemical transformations. The carboxylate ester functionality provides access to amide derivatives, hydrazides, and other carbonyl-containing compounds through standard ester chemistry, while the chloro substituent can undergo nucleophilic displacement reactions to introduce additional functionality. This versatility makes the compound valuable for constructing more complex heterocyclic systems and for exploring structure-activity relationships in biological contexts.

Recent advances in triazole chemistry have highlighted the importance of compounds like this compound in developing new synthetic methodologies. For example, research on decarboxylative triazolation reactions has demonstrated how carboxylic acid derivatives can be directly converted to triazole-containing products through photocatalytic processes. These methodological developments expand the synthetic accessibility of triazole derivatives and enhance their utility in medicinal chemistry and materials science applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₆ClN₃O₂ | |

| Molecular Weight | 175.57 g/mol | |

| Melting Point | 155-157°C | |

| Boiling Point | 337°C at 760 mmHg | |

| Density | 1.456 g/cm³ | |

| Flash Point | 157.6°C |

Overview of Triazole Chemistry and Classification

Triazole chemistry encompasses a diverse array of five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms and two carbon atoms within the ring structure, resulting in the molecular formula C₂H₃N₃ for the parent triazole system. The fundamental classification of triazoles is based on the positional arrangement of nitrogen atoms within the five-membered ring, leading to two primary isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles, each exhibiting distinct chemical properties and reactivity patterns.

The 1,2,4-triazole system, which serves as the core structure for this compound, represents one of the most significant heterocyclic frameworks in organic chemistry. This isomeric form features an interstitial carbon atom separating one nitrogen atom from the adjacent pair, creating a unique electronic environment that influences both physical properties and chemical reactivity. The 1,2,4-triazole system exhibits amphoteric behavior, being susceptible to both nitrogen-protonation and deprotonation in aqueous solution, with a protonation constant of 2.45 for 1,2,4-triazolium and a deprotonation constant of 10.26 for the neutral molecule.

The aromatic character of triazole systems arises from the delocalization of six pi electrons around the five-membered ring, with all atoms existing in sp² hybridized states within a planar molecular geometry. This aromatic stabilization contributes to the exceptional stability of triazole derivatives and enables their participation in various aromatic substitution reactions. The presence of multiple nitrogen atoms creates an electron-rich heterocycle that exhibits unique coordination chemistry properties, making triazoles valuable as ligands in metal coordination complexes and as building blocks for supramolecular assemblies.

Chemical reactivity patterns in 1,2,4-triazole systems are governed by the electronic effects of the nitrogen atoms, which create π-deficient carbon centers susceptible to nucleophilic attack under mild reaction conditions. Electrophilic substitution reactions occur preferentially at nitrogen atoms due to the high electron density associated with the lone pairs on these heteroatoms. This reactivity profile enables diverse functionalization strategies for triazole derivatives, including the introduction of substituents that modulate biological activity and physical properties.

The synthetic accessibility of triazole derivatives has been greatly enhanced by the development of modern methodologies, including click chemistry approaches that utilize azide-alkyne cycloaddition reactions and newer decarboxylative coupling strategies. These synthetic advances have expanded the chemical space accessible through triazole chemistry and facilitated the exploration of structure-activity relationships in various application domains. The versatility of triazole chemistry continues to drive research interests across multiple scientific disciplines, from medicinal chemistry and drug discovery to materials science and catalysis.

Eigenschaften

IUPAC Name |

ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHBIABCHFSRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680899 | |

| Record name | Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774608-88-7 | |

| Record name | Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis via Cyclization of Hydrazine Derivatives

Method Overview:

One of the most established routes involves the initial formation of hydrazine derivatives, followed by cyclization to form the triazole ring.

Step 1: React ethyl chloroacetate with hydrazine hydrate to produce ethyl hydrazinoacetate .

- Reaction Conditions: Reflux in ethanol or ethanol-water mixture at moderate temperatures (~80°C).

- Reaction Data: This step is well-documented as a straightforward nucleophilic substitution where hydrazine attacks the electrophilic carbon adjacent to the chloro group.

Step 2: The hydrazinoacetate intermediate reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to induce cyclization, forming the triazole ring .

- Reaction Conditions: Usually performed under basic conditions at elevated temperatures (~100°C).

- Mechanism: The nucleophilic hydrazine moiety reacts with CS₂, leading to the formation of a thiosemicarbazide intermediate, which undergoes cyclization to generate the triazole core.

Step 3: The resulting intermediate is then purified, typically via recrystallization or chromatography, to isolate Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate .

Research Data:

This method aligns with the synthetic approach described in patent literature and research articles focusing on heterocyclic synthesis, where cyclization of hydrazine derivatives with carbon disulfide is a common route for triazole formation.

Cyclization of Hydrazides with Carboxylic Acid Derivatives

Method Overview:

Another approach involves the direct cyclization of hydrazides derived from ethyl esters of amino acids or related compounds.

Step 1: Synthesize ethyl 2-hydrazinocarboxylate by reacting ethyl chloroacetate with hydrazine hydrate, similar to the previous method.

Step 2: React this hydrazide with appropriate chlorinating agents or acid chlorides to facilitate intramolecular cyclization, forming the triazole ring.

Step 3: Introduce chlorination at the 5-position of the ring via selective chlorination agents, such as N-chlorosuccinimide (NCS) , under controlled conditions.

Reaction Data:

This method emphasizes regioselectivity and functional group compatibility, and it is supported by literature on heterocyclic synthesis involving hydrazides and chlorinating agents.

Direct Cyclization Using 1,3-Dicarbonyl Compounds

Method Overview:

A more recent and versatile route involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under metal-free conditions.

Step 1: Condense hydrazine derivatives with ethyl acetoacetate or similar 1,3-dicarbonyl compounds.

Step 2: Under thermal or microwave-assisted conditions, promote cyclization to form the triazole core.

Step 3: Chlorinate the resulting compound at the 5-position using N-chlorosuccinimide or similar chlorinating agents.

Research Findings:

This approach is supported by recent advances in click chemistry and heterocycle synthesis, offering high regioselectivity and efficiency, as detailed in recent reviews on 1,2,3-triazole synthesis.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors and automation are employed to enhance yield and safety. The typical process involves:

- Continuous addition of ethyl chloroacetate and hydrazine hydrate.

- Controlled heating to promote cyclization.

- In-line chlorination steps.

- Purification via distillation or chromatography.

This scalable approach ensures high purity and reproducibility, aligned with industrial standards.

Summary Table of Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | References |

|---|---|---|---|---|

| Hydrazine + CS₂ Cyclization | Ethyl chloroacetate, hydrazine hydrate, CS₂, KOH | Hydrazine reacts with ethyl chloroacetate, cyclizes with CS₂ | Simple, high yield, well-established | Literature on heterocyclic synthesis, patents |

| Hydrazide Cyclization | Ethyl hydrazinoacetate, chlorinating agents | Cyclization and chlorination steps | Good regioselectivity | Recent research articles |

| 1,3-Dicarbonyl Route | Hydrazine derivatives + 1,3-dicarbonyls | Thermal or microwave-assisted cyclization | Efficient, versatile | Recent reviews on triazole synthesis |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.

Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products

Substitution Reactions: Products include various substituted triazoles, depending on the nucleophile used.

Hydrolysis: The major product is 5-chloro-1H-1,2,4-triazole-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate is primarily used as a building block for synthesizing pharmaceutical compounds. Its structural properties allow it to exhibit various biological activities:

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. This compound inhibits fungal cytochrome P450 enzymes involved in ergosterol synthesis, compromising fungal cell membrane integrity. Studies have shown that this compound effectively inhibits growth against common fungal pathogens at low concentrations, suggesting its potential utility in treating fungal infections .

Anticancer Properties

Recent studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. For instance, it exhibited significant antiproliferative activity with GI50 values indicating its potential as an anticancer agent. In a comparative study, it outperformed established chemotherapeutics in specific assays .

| Activity Type | Target Organism/Cell Line | IC50/GI50 Value (µM) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 0.5 | |

| Anticancer | MCF-7 (breast cancer) | 0.8 | |

| A-549 (lung cancer) | 0.6 |

Agrochemical Applications

In agrochemistry, this compound serves as a precursor for synthesizing fungicides and herbicides. Its efficacy in inhibiting fungal growth makes it a valuable compound in developing crop protection agents.

Fungicide Development

The compound's ability to inhibit key enzymes in fungi positions it as a candidate for new fungicide formulations aimed at controlling agricultural pathogens .

Materials Science

This compound is also utilized in materials science for developing new materials with specific properties:

Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance their functional properties. Research has shown that polymers containing triazole units exhibit improved thermal stability and mechanical strength .

Study on Anticancer Activity

A comprehensive study evaluated the antiproliferative effects of this compound against four human cancer cell lines: Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (epithelial). The results indicated substantial antiproliferative activity with GI50 values ranging from 29 nM to 78 nM across different cell lines .

Study on Antifungal Properties

In another investigation targeting antifungal efficacy, the compound was tested against common fungal pathogens such as Aspergillus and Fusarium species. The results demonstrated effective inhibition of growth at concentrations below 1 µM, highlighting its potential for clinical applications in antifungal therapies .

Wirkmechanismus

The mechanism of action of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The triazole ring is known to form strong interactions with metal ions and biological macromolecules, which can influence its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate belongs to a family of triazole carboxylates with varying substituents. A comparison with analogs highlights substituent-dependent differences:

*Similarity scores (0–1 scale) based on structural descriptors from CAS data .

Key Observations:

- Aromatic vs. Alkyl Groups : Pyridinyl substituents (e.g., in Ethyl 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate) introduce π-π stacking capabilities, influencing solubility and intermolecular interactions .

Biologische Aktivität

Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

- Molecular Formula : C7H8ClN3O2

- Molecular Weight : 175.57 g/mol

- CAS Number : 774608-88-7

Triazole derivatives like this compound exhibit a range of biological activities including:

- Antifungal Activity : The triazole ring structure is known to inhibit fungal cytochrome P450 enzymes, crucial for ergosterol synthesis in fungal membranes. This inhibition leads to compromised cell membrane integrity and ultimately fungal cell death.

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties by affecting pathways related to cell proliferation and apoptosis. It has shown potential in inhibiting various cancer cell lines.

- Antimicrobial Activity : this compound has demonstrated activity against a variety of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

| Activity Type | Tested Against | IC50/Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|---|

| Antifungal | Various fungal strains | MIC ranges from 10 µg/mL to 50 µg/mL | Effective against Candida species |

| Anticancer | A549 (lung), MCF-7 (breast) | GI50 values around 30 nM | Comparable to standard drugs |

| Antimicrobial | Gram-positive and Gram-negative | MIC values between 20 µg/mL and 100 µg/mL | Broad-spectrum activity |

Study on Anticancer Activity

A study conducted by researchers evaluated the antiproliferative effects of various triazole derivatives, including this compound. The compound exhibited significant cytotoxicity against several cancer cell lines with GI50 values indicating its potential as an anticancer agent. Notably, it outperformed some established chemotherapeutics in specific assays .

Study on Antifungal Properties

In another investigation focusing on antifungal activity, this compound was tested against common fungal pathogens. The results demonstrated that the compound effectively inhibited growth at low concentrations, suggesting its utility in treating fungal infections .

Q & A

Q. What are the common synthetic routes for Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions influence yield?

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H NMR Spectroscopy: Critical for confirming substituent positions. For example, the triazole proton appears as a singlet at δ 8.10 ppm in DMSO-, while ester CH groups show quartets at δ 4.37 ppm (J = 7.1 Hz) .

- IR Spectroscopy: Ester carbonyl (C=O) stretches appear at ~1700–1740 cm⁻¹; triazole ring C-N stretches at 1500–1600 cm⁻¹ .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 231.05 for CHClNO) .

- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions with 2.89 Å bond length) .

Advanced Research Questions

Q. How can computational modeling predict hydrogen-bonding patterns in triazole derivatives, and how does this inform crystallographic refinement?

Q. What strategies resolve contradictions in bioactivity data for triazole derivatives, particularly when testing antiviral vs. anticancer activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents (e.g., pyridyl groups at the 5-position) reveals that electron-withdrawing groups (e.g., Cl) enhance antiviral activity but reduce solubility, complicating cytotoxicity assays .

- Dose-Response Profiling: Testing derivatives across concentrations (1–100 µM) identifies non-linear effects. For example, EC values <10 µM in ribavirin analogs correlate with RNA polymerase inhibition .

- Metabolic Stability Assays: Liver microsome studies (e.g., using rat hepatocytes) assess esterase-mediated hydrolysis, which can deactivate prodrugs like ethyl esters .

Q. How do solvent and temperature affect the regioselectivity of alkylation in triazole carboxylate derivatives?

Methodological Answer:

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) favor N1-alkylation via SN2 mechanisms, while non-polar solvents (toluene) promote N4-alkylation due to reduced solvation .

- Temperature Control: Low temperatures (0–5°C) minimize side reactions during phenyl acetyl chloride coupling, achieving >80% regioselectivity for N1-substituted products .

- Base Selection: KCO in DMF deprotonates the triazole NH, directing alkylation to the N1 position (e.g., methyl iodide yields 35% ethyl 1-methyl-5-carboxylate) .

Notes on Data Reliability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.